
4-Cyano-2,5-difluorobenzylamine
Übersicht
Beschreibung
4-Cyano-2,5-difluorobenzylamine is an organic compound with the molecular formula C8H6F2N2. It is a derivative of benzonitrile, characterized by the presence of amino and difluoromethyl groups on the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2,5-difluorobenzylamine typically involves multiple steps. One common method starts with the nitration of 2,5-difluorotoluene to form 2,5-difluoronitrotoluene. This intermediate is then reduced to 2,5-difluoroaniline, which undergoes a Sandmeyer reaction to introduce the cyano group, resulting in this compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced catalytic processes to ensure high yield and purity. For example, the use of nitrile oxidoreductase enzymes can facilitate the conversion of 2,5-difluorobenzonitrile to this compound under mild conditions, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-2,5-difluorobenzylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as Raney nickel or palladium on carbon are often used in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: 4-Nitromethyl-2,5-difluorobenzonitrile.
Reduction: 4-Aminomethyl-2,5-difluorobenzylamine.
Substitution: This compound derivatives with various substituents replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
4-Cyano-2,5-difluorobenzylamine is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a building block for biologically active compounds.
Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyano-2,5-difluorobenzylamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the amino and difluoromethyl groups allows it to form strong interactions with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Difluorobenzonitrile
- 4-Amino-2,5-difluorobenzonitrile
- 2,5-Difluoroaniline
Uniqueness
4-Cyano-2,5-difluorobenzylamine is unique due to the presence of both amino and difluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C8H6F2N2 |
---|---|
Molekulargewicht |
168.14 g/mol |
IUPAC-Name |
4-(aminomethyl)-2,5-difluorobenzonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H,3,11H2 |
InChI-Schlüssel |
NECALKJWFVLEAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)C#N)F)CN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.